molecular formula C16H18N2O3 B1397277 Ethyl 3-amino-4-(4-methoxyanilino)benzoate CAS No. 1219960-31-2

Ethyl 3-amino-4-(4-methoxyanilino)benzoate

Cat. No.: B1397277
CAS No.: 1219960-31-2
M. Wt: 286.33 g/mol
InChI Key: AIYQRAMMIGXJQJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(4-methoxyanilino)benzoate is a substituted benzoate ester featuring a 3-amino group, a 4-(4-methoxyanilino) substituent, and an ethyl ester moiety. This compound serves as a critical intermediate in synthesizing pharmacologically active molecules, particularly benzimidazoles and related heterocycles . Its structure combines electron-donating groups (methoxy and amino) that influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

ethyl 3-amino-4-(4-methoxyanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-16(19)11-4-9-15(14(17)10-11)18-12-5-7-13(20-2)8-6-12/h4-10,18H,3,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYQRAMMIGXJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(4-methoxyanilino)benzoate typically involves the reaction of ethyl 3-amino-4-chlorobenzoate with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(4-methoxyanilino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl 3-amino-4-(4-methoxyanilino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-amino-4-(4-methoxyanilino)benzoate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of substituted benzoates are heavily influenced by their functional groups:

Compound Name Substituents Electron-Donating Strength Steric Bulk Key References
Ethyl 3-amino-4-(4-methoxyanilino)benzoate 4-methoxyanilino, 3-amino, ethyl ester Moderate (methoxy) Moderate
Ethyl 3-amino-4-(methylamino)benzoate Methylamino, 3-amino, ethyl ester Moderate (methylamino) Low
Ethyl 3-amino-4-(cyclohexylamino)benzoate Cyclohexylamino, 3-amino, ethyl ester Weak (cyclohexylamino) High
Ethyl 4-(dimethylamino)benzoate Dimethylamino, ethyl ester Strong (dimethylamino) Low
  • Electron-Donating Effects: The 4-methoxyanilino group in the target compound provides moderate electron donation, enhancing resonance stabilization compared to weaker donors like cyclohexylamino. However, dimethylamino-substituted analogs exhibit stronger electron donation, leading to higher reactivity in polymerization reactions .
  • Steric Effects: Bulky substituents (e.g., cyclohexylamino) reduce reaction rates in nucleophilic substitutions due to steric hindrance, whereas smaller groups (e.g., methylamino) facilitate faster kinetics .

Solubility and Polarity

Substituents significantly alter solubility in polar and non-polar solvents:

Compound Solubility in Polar Solvents Solubility in Non-Polar Solvents Notes
This compound Moderate (due to methoxy) Low Methoxy enhances H-bonding
Ethyl 4-(dimethylamino)benzoate High Low Strong polarity from dimethylamino
Ethyl 3-amino-4-(cyclohexylamino)benzoate Low Moderate Hydrophobic cyclohexyl group

The 4-methoxyanilino group improves solubility in polar aprotic solvents (e.g., DMF) compared to purely alkyl-substituted analogs.

Pharmaceutical Relevance

  • Ethyl 3-amino-4-(cyclohexylamino)benzoate: Used in synthesizing ketorolac, a non-steroidal anti-inflammatory drug (NSAID), where its hydrophobic cyclohexyl group improves membrane permeability .
  • The methoxy group may enhance binding to biological targets through H-bonding .

Key Research Findings

Electronic Effects on Reactivity: Dimethylamino-substituted benzoates exhibit superior reactivity in photopolymerization compared to methoxyanilino analogs, highlighting the role of electron-donating strength .

Steric Limitations: Bulky substituents (e.g., cyclohexylamino) reduce synthetic yields in SNAr reactions but improve pharmacokinetic properties in drug candidates .

Solubility-Activity Relationships: Methoxy and amino groups balance polarity and H-bonding capacity, making the target compound versatile in both organic synthesis and drug design .

Biological Activity

Ethyl 3-amino-4-(4-methoxyanilino)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains an ethyl ester group, an amino group, and a methoxy-substituted aniline moiety. Its molecular formula is C12H15N2O3C_{12}H_{15}N_{2}O_{3}, and it has a molecular weight of approximately 233.26 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
  • Receptor Modulation : It may also interact with specific receptors, modulating their activity and influencing cellular responses.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation in various models. The inhibition of pro-inflammatory cytokines and enzymes contributes to its therapeutic potential in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    • A study conducted on L6 myoblast cells showed that treatment with this compound significantly increased cell viability under oxidative stress conditions. The compound enhanced the levels of antioxidant enzymes and reduced protein oxidation markers .
  • Anti-inflammatory Research :
    • In a model of acute inflammation, the compound exhibited a dose-dependent reduction in inflammatory markers, suggesting its potential use in managing inflammatory conditions.
  • Cytotoxicity Assessment :
    • In vitro assays indicated that this compound effectively inhibited the growth of several cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntioxidantIncreased cell viability
Anti-inflammatoryReduced inflammatory markers
CytotoxicityInduced apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-(4-methoxyanilino)benzoate
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Ethyl 3-amino-4-(4-methoxyanilino)benzoate

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